molecular formula C19H23N3O2S B5671495 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No. B5671495
M. Wt: 357.5 g/mol
InChI Key: GUMOKEGGPZQQQW-UHFFFAOYSA-N
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Description

This compound belongs to a class of synthetic molecules that often exhibit significant pharmacological properties, designed through the principles of medicinal chemistry to interact with specific biological targets. The synthesis and study of such molecules are crucial for developing new therapeutic agents.

Synthesis Analysis

The synthesis of closely related compounds involves multi-step organic reactions, including amide formation, heterocyclic ring synthesis, and functional group transformations. Shibuya et al. (2018) discuss the design and synthesis of a related molecule, emphasizing enhancements in aqueous solubility and oral absorption, critical parameters in drug development (Shibuya et al., 2018).

Molecular Structure Analysis

Molecular structure analysis typically involves computational and crystallographic methods to elucidate the conformations and stereochemistry of the molecule. Ismailova et al. (2014) describe the crystal structure of a related acetamide, highlighting intramolecular and intermolecular interactions, which are essential for understanding the molecule's behavior in biological systems (Ismailova et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological macromolecules, mediated through their functional groups. The presence of acetamide, pyrrolidinyl, and thiazolyl moieties can lead to diverse biological activities, mediated by their ability to form hydrogen bonds and hydrophobic interactions.

Physical Properties Analysis

Physical properties, including solubility, melting point, and stability, are critical for the compound's applicability in a biological context. Enhanced aqueous solubility and oral absorption are pivotal for the bioavailability of therapeutic agents, as discussed in the synthesis of related compounds (Shibuya et al., 2018).

properties

IUPAC Name

2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-14-20-17(13-25-14)11-21(2)19(24)12-22-10-16(9-18(22)23)8-15-6-4-3-5-7-15/h3-7,13,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMOKEGGPZQQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C)C(=O)CN2CC(CC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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